Cas no 1094223-48-9 ((1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol)

1-(6-クロロピリダジン-3-イル)ピペリジン-4-イルメタノールは、有機合成中間体として重要な化合物です。この物質は、ピリダジン環とピペリジン環が結合した構造を持ち、6位の塩素原子と4位のヒドロキシメチル基がさらなる化学修飾のための反応性サイトを提供します。特に医薬品や農薬の開発において、骨格構造としての有用性が期待されています。高い純度と安定性を特徴とし、精密有機合成における多様な変換反応に適しています。分子内に複数の官能基を有するため、構造多様性を追求する際の重要な構築ブロックとしての役割を果たします。

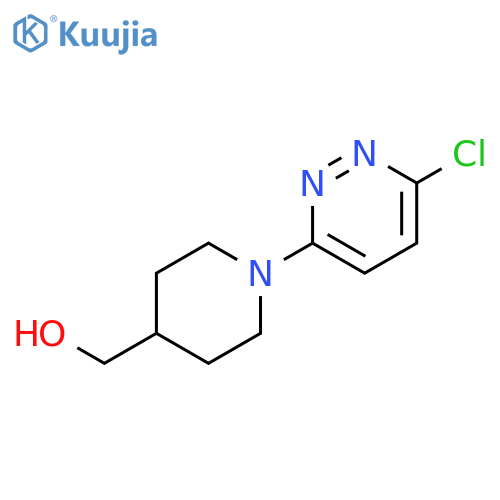

1094223-48-9 structure

商品名:(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

CAS番号:1094223-48-9

MF:C10H14ClN3O

メガワット:227.690660953522

MDL:MFCD11205547

CID:1003478

PubChem ID:19773544

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

- [1-(6-Chloro-3-pyridazinyl)-4-piperidyl]Methanol

- [1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol

- 1-(6-chloro-3-pyridazinyl)-4-Piperidinemethanol

- A895044

- 4-Piperidinemethanol,1-(6-chloro-3-pyridazinyl)-

- DTXSID00599767

- AKOS009320247

- AS-31976

- CS-0450932

- 1094223-48-9

- MFCD11205547

- F1967-2176

- DB-027224

- SCHEMBL9198277

- SY005709

-

- MDL: MFCD11205547

- インチ: InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2

- InChIKey: PTLASJDXVKFBFX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NN=C1Cl)N2CCC(CC2)CO

計算された属性

- せいみつぶんしりょう: 227.0825398g/mol

- どういたいしつりょう: 227.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C133226-500mg |

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol |

1094223-48-9 | 500mg |

$ 70.00 | 2022-06-06 | ||

| TRC | C133226-1g |

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol |

1094223-48-9 | 1g |

$ 115.00 | 2022-06-06 | ||

| Life Chemicals | F1967-2176-5g |

(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol |

1094223-48-9 | 95%+ | 5g |

$231.0 | 2023-09-06 | |

| Chemenu | CM163971-1g |

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |

1094223-48-9 | 97% | 1g |

$112 | 2023-11-25 | |

| Chemenu | CM163971-5g |

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |

1094223-48-9 | 97% | 5g |

$305 | 2023-11-25 | |

| Life Chemicals | F1967-2176-0.5g |

(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol |

1094223-48-9 | 95%+ | 0.5g |

$73.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D910425-5g |

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |

1094223-48-9 | >97% | 5g |

$265 | 2024-07-20 | |

| Ambeed | A299685-5g |

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |

1094223-48-9 | 98% | 5g |

$308.0 | 2024-04-26 | |

| eNovation Chemicals LLC | K10730-5g |

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |

1094223-48-9 | 97% | 5g |

$571 | 2025-02-21 | |

| eNovation Chemicals LLC | K10730-1g |

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |

1094223-48-9 | 97% | 1g |

$188 | 2024-05-24 |

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1094223-48-9 ((1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094223-48-9)(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol

清らかである:99%

はかる:5g

価格 ($):277.0